N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester
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Overview
Description
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester is a member of quinazolines.
Scientific Research Applications
Synthesis and Stereochemistry
- Atropisomeric derivatives of 3-(2-substituted aryl)quinazolin-4-ones, which are closely related to the specified compound, have been synthesized diastereoselectively. These derivatives exhibit high stereochemical stability, with the (aR*, S*)-form being more stable than its isomeric form (Natsugari et al., 2006).
Neuroprotective Potential
- A compound structurally similar to the specified chemical, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), has shown promising results as a neuroprotective agent for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and exhibits antioxidant properties, suggesting a potential therapeutic strategy for neurodegenerative conditions (Lecanu et al., 2010).
Potential in Antimicrobial Applications
- Certain quinazoline derivatives have demonstrated antimicrobial properties. For example, compounds like ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed antibacterial and antifungal activities against various pathogens (Desai et al., 2007).
Antitumor Potential
- Studies have synthesized and tested various quinazoline derivatives for cytotoxic activity against cancer cell lines like K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). These compounds show mild-to-moderate cytotoxic activity, indicating their potential use in cancer therapy (Nguyen et al., 2019).
Luotonin A Derivatives Synthesis
- The compound ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, structurally related to the specified compound, has been used in the synthesis of Luotonin A derivatives, showing selective reactivity with amino acids (Atia et al., 2017).
properties
Product Name |
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester |
---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate |
InChI |
InChI=1S/C19H22N4O3/c1-4-26-19(25)21-23-17(13-9-11-14(12-10-13)22(2)3)20-16-8-6-5-7-15(16)18(23)24/h5-12,17,20H,4H2,1-3H3,(H,21,25) |
InChI Key |
IWUJEXSCYGXFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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